molecular formula C16H16FN3O3S B2771173 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 954687-83-3

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2771173
CAS RN: 954687-83-3
M. Wt: 349.38
InChI Key: BWJKDVSPSTYPLJ-UHFFFAOYSA-N
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Description

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antifungal Activity

Compounds similar to 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea have shown promise in antifungal activity studies. For instance, N(1)- and N(3)-(4-fluorophenyl) ureas have been evaluated for their fungitoxic action against A. niger and F. oxyporum, highlighting the potential of fluorophenyl-urea derivatives in developing antifungal agents (Mishra, Singh, & Wahab, 2000).

Orexin Receptor Mechanisms

Research into compounds affecting orexin receptors, which are involved in feeding, arousal, stress, and drug abuse, is relevant due to the structural and functional similarities with 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea. Studies have focused on the role of Orexin-1 receptor mechanisms in compulsive food consumption and binge eating, with implications for treating eating disorders (Piccoli et al., 2012).

Hydroamination Catalysis

Research on the catalytic activity of gold(I) N-heterocyclic carbene complexes with N-alkenyl ureas at room temperature has demonstrated the potential for creating nitrogen heterocycles through intramolecular exo-hydroamination. This suggests applications in synthesizing heterocyclic compounds and exploring novel catalytic processes (Bender & Widenhoefer, 2006).

Enantioselective Anion Receptors

Studies on non-racemic atropisomeric (thio)ureas have explored their use as neutral enantioselective anion receptors for amino-acid derivatives, indicating their potential in chiral recognition and separation processes. This research has implications for developing new materials for enantioselective sensing and separation (Roussel et al., 2006).

Anthelmintic Activity

Derivatives of thiazolidinones, closely related to the urea structure of interest, have been investigated for their anthelmintic activity. Such studies underscore the potential of these compounds in developing new treatments for parasitic worm infections (Sarkar, Dwivedi, & Chauhan, 2013).

properties

IUPAC Name

1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c17-11-3-5-12(6-4-11)20-10-13(23-16(20)22)8-18-15(21)19-9-14-2-1-7-24-14/h1-7,13H,8-10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJKDVSPSTYPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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